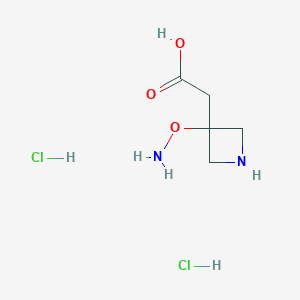

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(3-aminooxyazetidin-3-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.2ClH/c6-10-5(1-4(8)9)2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZVRILVUZDTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC(=O)O)ON.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride typically involves the reaction of azetidine derivatives with aminooxy compounds. One common method includes the reaction of 3-azetidinone with hydroxylamine hydrochloride under acidic conditions to form the aminooxyazetidine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the aminooxy group.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related azetidine derivatives and acetic acid-containing molecules (Table 1). Key differences in substituents and applications are highlighted.

Table 1: Comparative Analysis of Azetidine Derivatives

Key Findings

Substituent Impact: The aminooxy group in the target compound distinguishes it from analogs with amines (e.g., azetidin-3-amine dihydrochloride) or ethers (e.g., 3-methoxy derivatives). This group facilitates oxime ligation, a reaction critical in bioconjugation and prodrug design . Acetic acid moiety common to all compounds enhances water solubility and enables esterification or amidation for further derivatization .

Biological Relevance: Azetidine rings are favored in drug design for their restricted conformation, which improves target binding specificity. The target compound’s aminooxy group may enhance interactions with metal ions or reactive oxygen species in enzymatic pockets .

Synthetic Utility: The dihydrochloride salt form improves stability during storage and reaction conditions, a feature shared with levocetirizine dihydrochloride (), a marketed antihistamine . Compared to simpler azetidine derivatives (e.g., ), the target compound’s complexity allows for diverse modifications, such as coupling with pharmacophores via its aminooxy group .

Biological Activity

2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

- IUPAC Name : 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride

- Molecular Formula : C5H9Cl2N2O3

- Molecular Weight : 203.04 g/mol

- CAS Number : 1699505-02-6

This compound features an azetidine ring, which is known for its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have indicated that derivatives of azetidine compounds exhibit neuroprotective properties. For instance, a related study demonstrated that certain azetidine derivatives showed significant neuroprotective effects in models of neurodegeneration induced by glutamate and salsolinol, which are relevant to conditions such as Alzheimer's and Parkinson's diseases .

Table 1: Neuroprotective Activity of Azetidine Derivatives

| Compound Name | Model Used | Neuroprotective Effect | Reference |

|---|---|---|---|

| Compound 28 | Salsolinol-induced | High efficacy | |

| Compound X | Glutamate-induced | Moderate efficacy |

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride is its potential as an acetylcholinesterase (AChE) inhibitor. A study on related azetidine compounds showed that several derivatives exhibited AChE inhibition comparable to established inhibitors like rivastigmine, which is crucial for treating Alzheimer's disease .

Table 2: AChE Inhibition Potency of Azetidine Compounds

The mechanism by which these compounds exert their neuroprotective effects may involve modulation of cholinergic signaling pathways through AChE inhibition. Additionally, molecular docking studies have provided insights into how these compounds interact with the active sites of enzymes involved in neurodegeneration .

Study on Neuroprotective Effects

In a controlled study involving animal models, the administration of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride showed a marked reduction in neuronal cell death when exposed to neurotoxic agents. The results indicated a significant decrease in markers of oxidative stress and inflammation, suggesting a protective role against cellular damage .

Efficacy in Alzheimer’s Models

Another study evaluated the efficacy of this compound in transgenic mouse models for Alzheimer's disease. The treated group exhibited improved cognitive functions compared to the control group, correlating with reduced amyloid-beta plaque accumulation in the brain .

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(3-(Aminooxy)azetidin-3-yl)acetic acid dihydrochloride?

The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring, introduction of the aminooxy group, and subsequent hydrochloric acid salt formation. Key steps include:

- Azetidine ring construction : Cyclization reactions using carbodiimides (e.g., EDC) or TCEP for disulfide reduction, as described in analogous heterocyclic syntheses .

- Aminooxy functionalization : Selective introduction of the aminooxy group via nucleophilic substitution or coupling reactions, ensuring minimal side reactions by optimizing pH and temperature .

- Salt formation : Reaction with hydrochloric acid under controlled stoichiometry to ensure dihydrochloride formation without over-protonation.

Methodological optimization should follow statistical experimental design (e.g., factorial designs) to minimize trial-and-error approaches, as recommended in chemical reaction engineering frameworks .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Purity and structural validation require a combination of analytical techniques:

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 columns) to assess purity (>98% as per industry standards for research-grade compounds) .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the absence of byproducts (e.g., incomplete salt formation or degradation products) .

- NMR spectroscopy : 1H/13C NMR to verify azetidine ring geometry and aminooxy group positioning. Deuterated solvents (e.g., D2O or DMSO-d6) are recommended for solubility .

Advanced: How can computational methods enhance the optimization of reaction pathways for this compound?

Modern computational frameworks, such as those developed by ICReDD, integrate quantum chemical calculations and reaction path searches to:

- Predict intermediates and transition states : Identify energetically favorable pathways for azetidine ring closure and aminooxy group attachment .

- Optimize reaction conditions : Use machine learning to analyze experimental datasets (e.g., solvent effects, catalyst performance) and recommend optimal parameters (e.g., temperature, pH) .

- Address steric/electronic challenges : Molecular dynamics simulations can model steric hindrance in the azetidine core, guiding substituent placement .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from:

- Tautomeric equilibria : The aminooxy group may exhibit pH-dependent tautomerism, requiring data acquisition at controlled pH (e.g., buffered solutions) .

- Salt hydration states : Dihydrochloride salts can retain variable water content, affecting mass spectrometry peaks. Use thermogravimetric analysis (TGA) to quantify hydration .

- Impurity interference : Cross-validate with orthogonal methods (e.g., IR spectroscopy for functional group confirmation) and repeat synthesis under stricter anhydrous conditions .

Advanced: What are the critical stability considerations for this compound under experimental conditions?

- Thermal stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition. Store at -20°C in desiccated environments .

- pH sensitivity : The aminooxy group is prone to hydrolysis in acidic/basic conditions. Use buffered solutions (pH 6–8) during biological assays .

- Light sensitivity : Protect from UV exposure to prevent azetidine ring opening or oxidation, as observed in related azetidine derivatives .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : The aminooxy group acts as a potent nucleophile, enabling covalent inhibition of targets like transaminases or metalloproteases .

- Prodrug development : Its zwitterionic structure enhances solubility for prodrug formulations, particularly in CNS-targeted therapies .

- Bioconjugation : Used in linker chemistry for antibody-drug conjugates (ADCs) due to selective reactivity with carbonyl groups .

Advanced: How can researchers design experiments to evaluate the compound’s reactivity in complex biological matrices?

- Competitive binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with serum proteins (e.g., albumin) .

- Metabolic stability : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites .

- Redox activity screening : Electrochemical methods (e.g., cyclic voltammetry) assess susceptibility to oxidation, critical for in vivo applications .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Process intensification : Use continuous flow reactors to enhance heat/mass transfer during azetidine ring formation, reducing side reactions .

- Purification optimization : Replace column chromatography with crystallization techniques (e.g., anti-solvent addition) for cost-effective scale-up .

- Byproduct management : Implement inline PAT (process analytical technology) tools like FTIR for real-time monitoring of reaction progress .

Basic: What safety protocols are essential for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as recommended for aminooxy-containing compounds .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrochloride vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers leverage structural analogs to infer the biological activity of this compound?

- SAR studies : Compare with analogs like azetidine-3-carboxylic acid derivatives to identify critical pharmacophores (e.g., aminooxy vs. carboxylate groups) .

- Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like GABA transaminase .

- Cross-reactivity assays : Test against enzyme panels (e.g., kinases, proteases) to assess selectivity, guided by homology modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.